molecular formula C15H19ClN2O2 B15344231 3-Phenyl-5-(2-morpholinoethyl)isoxazole hydrochloride CAS No. 1088-87-5

3-Phenyl-5-(2-morpholinoethyl)isoxazole hydrochloride

Cat. No.: B15344231
CAS No.: 1088-87-5
M. Wt: 294.77 g/mol
InChI Key: NJSVHDCSDBNMSD-UHFFFAOYSA-N
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Description

3-Phenyl-5-(2-morpholinoethyl)isoxazole hydrochloride is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom in the ring This compound is characterized by the presence of a phenyl group and a morpholinoethyl group attached to the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-5-(2-morpholinoethyl)isoxazole hydrochloride typically involves the following steps:

  • Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of hydroxylamine with a suitable β-keto ester or β-diketone.

  • Introduction of Phenyl Group: The phenyl group can be introduced through a substitution reaction, where a phenyl halide reacts with the isoxazole ring in the presence of a base.

  • Attachment of Morpholinoethyl Group: The morpholinoethyl group can be introduced through nucleophilic substitution, where 2-chloroethylmorpholine reacts with the isoxazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-5-(2-morpholinoethyl)isoxazole hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be performed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents onto the isoxazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound with different functional groups.

  • Substitution Products: Derivatives with different substituents on the isoxazole ring.

Scientific Research Applications

3-Phenyl-5-(2-morpholinoethyl)isoxazole hydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound may have biological activity and can be studied for its potential effects on biological systems.

  • Medicine: It can be investigated for its therapeutic properties and potential use in drug development.

  • Industry: The compound can be utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 3-Phenyl-5-(2-morpholinoethyl)isoxazole hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

  • 3-Phenyl-5-(2-piperidinoethyl)isoxazole hydrochloride

  • 3-Phenyl-5-(2-pyrrolidinoethyl)isoxazole hydrochloride

  • 3-Phenyl-5-(2-azepinoethyl)isoxazole hydrochloride

Uniqueness: 3-Phenyl-5-(2-morpholinoethyl)isoxazole hydrochloride is unique due to its specific morpholinoethyl group, which imparts distinct chemical and biological properties compared to other similar compounds. Its unique structure may lead to different reactivity and biological activity.

Properties

CAS No.

1088-87-5

Molecular Formula

C15H19ClN2O2

Molecular Weight

294.77 g/mol

IUPAC Name

4-[2-(3-phenyl-1,2-oxazol-5-yl)ethyl]morpholin-4-ium;chloride

InChI

InChI=1S/C15H18N2O2.ClH/c1-2-4-13(5-3-1)15-12-14(19-16-15)6-7-17-8-10-18-11-9-17;/h1-5,12H,6-11H2;1H

InChI Key

NJSVHDCSDBNMSD-UHFFFAOYSA-N

Canonical SMILES

C1COCC[NH+]1CCC2=CC(=NO2)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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